5,5-二甲基-1,3,2-二氧硫杂环己烷 2-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

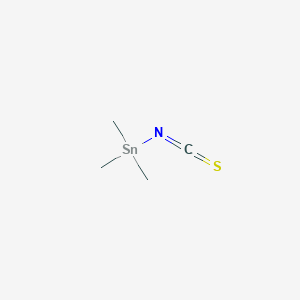

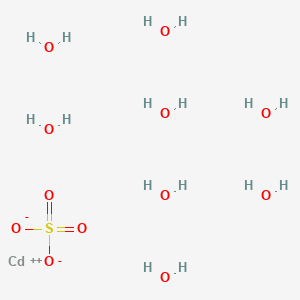

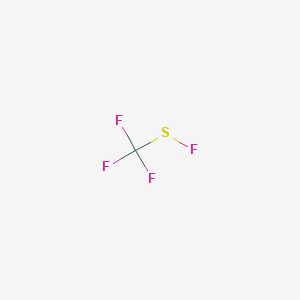

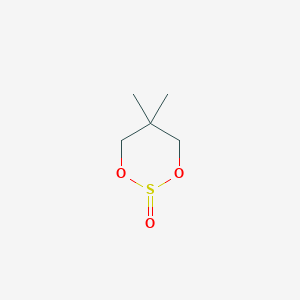

The compound 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide is a heterocyclic organic compound that features a 1,3,2-dioxathiane ring system with two methyl groups at the 5-position and an S=O bond that is axially oriented. This structure is part of a broader class of 1,3,2-dioxathiane oxides, which have been studied for various chemical properties and reactivities .

Synthesis Analysis

The synthesis of related 1,3,2-dioxathiane oxides involves the reaction of 2,2-bis(alkoxy-NNO-azoxy)propane-1,3-diols with thionyl chloride, leading to the formation of 5,5-bis(alkoxy-NNO-azoxy)-1,3,2-dioxathiane 2-oxides. A minor reaction path in this synthesis is the replacement of hydroxy groups by chlorine . Another method discussed for synthesizing a related compound, 1,3,2-dioxaphosphorinane 5,5-dimethyl 2-oxide, is the alcoholysis of diethylphosphonium chloride, which was found to be superior to other methods .

Molecular Structure Analysis

The molecular structure of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide and its derivatives is characterized by a chair conformation of the heteroring, with the S=O bond being axial. This conformation is consistent across various derivatives, as seen in the crystal and molecular structure studies of cis- and trans-5-phenoxy-1,3,2-dioxathiane 2-oxides . Additionally, the CN+(O−)=NOC fragment in related molecules is planar and has the Z-configuration, which is stabilized by p-π and n-σ* conjugation .

Chemical Reactions Analysis

The reactivity of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide derivatives has been explored in various chemical reactions. For instance, the reaction of 5,5-dimethyl-4-cyanomethylene-1,3-oxathiolan-2-one with amines and ammonia has been developed to synthesize 5,5-dimethyl-4-cyanomethylene-2-cyanomethyl-2-[1-methyl-1-(carbamoyloxy)ethyl]-1,3-dithiolanes . Furthermore, the selective hydrogenation of the exocyclic double bond in 2,2-dimethyl-5-(5-R-furfurylidene)-1,3-dioxane-4,6-diones has been achieved using sodium borohydride, leading to hydrogenated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide derivatives have been characterized using various analytical techniques. Elemental analysis, IR, ^1H, ^13C, ^31P NMR, and mass spectral data have been used to characterize the synthesized compounds, such as 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates. These compounds have also been evaluated for their antimicrobial activity, with the majority exhibiting moderate activity . The X-ray diffraction data has been crucial in determining the three-dimensional structures of these compounds, providing insights into their conformational behaviors .

科学研究应用

医药

在医药领域,5,5-二甲基-1,3,2-二氧硫杂环己烷 2-氧化物由于其理化性质而展现出巨大潜力。它具有高胃肠道吸收率和血脑屏障渗透性,这对于药物递送系统非常有利。它的溶解度和亲脂性参数表明它有潜力作为药物制剂中的化合物 .

农业

对于农业应用,该化合物的溶解度和合成可及性表明它可用于开发农用化学品。它可以作为更复杂分子的前体,这些分子可以作为生长促进剂或杀虫剂 .

材料科学

在材料科学中,5,5-二甲基-1,3,2-二氧硫杂环己烷 2-氧化物可用于合成聚合物或共聚物,从而有助于开发具有特定机械和化学性质的新材料 . 它在各种条件下的稳定性使其成为高性能材料的候选者。

环境科学

环境科学可以从该化合物的性质中受益,这些性质可用于合成环保溶剂或作为生产可生物降解材料的中间体。它极高的溶解度表明它有潜力用于水处理过程 .

生物化学

在生物化学中,5,5-二甲基-1,3,2-二氧硫杂环己烷 2-氧化物可能参与酶促反应或代谢途径的研究。它的结构特征使其在生物化学分析中成为有用的探针或模拟物 .

安全和危害

属性

IUPAC Name |

5,5-dimethyl-1,3,2-dioxathiane 2-oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWNQWVADQDHDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COS(=O)OC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1003-85-6 |

Source

|

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the crystal structure determination of cis-4,trans-6-Di-tert-butyl-5,5-dimethyl-1,3,2-dioxathiane 2-oxide?

A1: Determining the crystal structure of this specific isomer of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide provides valuable insights into the molecule's three-dimensional conformation. The study reveals that the six-membered sulfite ring adopts a twisted conformation, with the S=O group in an isoclinal position and the tert-butyl groups in pseudoequatorial positions []. This information contributes to a better understanding of the structural features and potential reactivity of this class of compounds.

Q2: What is the conformation of the sulfite ring in this compound?

A2: The research states that the six-membered sulfite ring in cis-4,trans-6-Di-tert-butyl-5,5-dimethyl-1,3,2-dioxathiane 2-oxide adopts a twisted conformation []. This is in contrast to a chair or boat conformation, suggesting potential steric interactions between the substituents on the ring.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。